1-Boc-3-aminopyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 3-aminopyrrolidines, including derivatives like 1-Boc-3-aminopyrrolidine, often involves innovative rearrangement and lithiation-substitution strategies. For example, a method for enantiopure 3-aminopyrrolidines uses a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines, yielding products in good yield irrespective of the starting material's substitution pattern and stereochemistry (Vargas-Sanchez et al., 2005). Another approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, demonstrating the versatility in accessing fluorinated azaheterocycles (Verniest et al., 2010).
Molecular Structure Analysis
Analyzing the molecular structure of 1-Boc-3-aminopyrrolidine involves understanding the significance of the Boc group in stabilizing the molecule and facilitating its involvement in synthetic reactions. The Boc group protects the amine, preventing premature reaction and allowing for selective functionalization of other sites on the molecule.
Chemical Reactions and Properties
The chemical reactivity of 1-Boc-3-aminopyrrolidine is influenced by its protected amine group and the inherent reactivity of the pyrrolidine ring. It participates in various chemical reactions, including lithiation-substitution processes, which are pivotal for the introduction of diverse functional groups and the formation of quaternary stereocenters (Sheikh et al., 2012).
Scientific Research Applications
Enhancement of Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions :
- The kinetic resolution of 3-aminopyrrolidine with ω-transaminases was significantly improved using a protecting group concept, leading to a 50-fold increase in reaction rate and remarkable increase in enantioselectivity (Höhne, Robins, & Bornscheuer, 2008).
Synthesis of N-Benzyl-3-Aminopyrrolidine-2,5-Dione and N-Benzyl-3-Aminopyrrolidin-2-One :
- A study demonstrated the synthesis of N-benzyl-3-Boc-aminopyrrolidine derivatives, showcasing its utility in organic synthesis (Vo-Hoang et al., 2004).
Synthesis of (-)-Absouline Using 3-Aminopyrrolidines :
- A novel method for synthesizing enantiopure 3-aminopyrrolidines, leveraging a boron trifluoride-mediated rearrangement, was developed for the stereocontrolled synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).
Conformational Analysis of β-Lactam-Containing Ferrocene Peptides :
- The study involved conjugating homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam with Boc-Ala, revealing insights into peptide structures and stabilization in solutions (Kovač et al., 2009).
N→O Tert-Butyloxycarbonyl (Boc) Group Migration Study :
- Research on the fast N→O tert-butyloxycarbonyl group migration in certain compounds highlights the dynamic behavior of Boc groups in chemical reactions (Xue & Silverman, 2010).
Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids :
- This study demonstrates the solid-phase synthesis of DNA binding polyamides using Boc-Py-OBt ester and Boc-Im acid, emphasizing the use of Boc groups in peptide synthesis (Baird & Dervan, 1996).
Chemoenzymatic Synthesis of N-Boc Protected 3-Hydroxy-3-Methylproline :
- The enzymatic resolution of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine led to the high diastereo- and enantioselective synthesis of the title compound (Haddad & Larchevěque, 2005).
Safety And Hazards
1-Boc-3-aminopyrrolidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373343 | |
Record name | 1-Boc-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-aminopyrrolidine | |
CAS RN |
186550-13-0 | |
Record name | 1-Boc-3-aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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